SSTR5 antagonist 2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

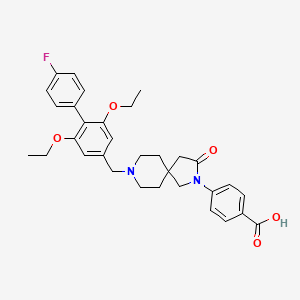

Structure

3D Structure

属性

IUPAC Name |

4-[8-[[3,5-diethoxy-4-(4-fluorophenyl)phenyl]methyl]-3-oxo-2,8-diazaspiro[4.5]decan-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35FN2O5/c1-3-39-27-17-22(18-28(40-4-2)30(27)23-5-9-25(33)10-6-23)20-34-15-13-32(14-16-34)19-29(36)35(21-32)26-11-7-24(8-12-26)31(37)38/h5-12,17-18H,3-4,13-16,19-21H2,1-2H3,(H,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQCUVNVAODGCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CCC4(CC3)CC(=O)N(C4)C5=CC=C(C=C5)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Somatostatin Receptor Subtype 5 (SSTR5) Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Somatostatin (B550006) Receptor Subtype 5 (SSTR5), a member of the G-protein coupled receptor (GPCR) superfamily, is a critical regulator of endocrine and neuroendocrine functions. Primarily expressed in the pituitary gland, pancreatic islets, and gastrointestinal tract, SSTR5 plays a pivotal role in inhibiting the secretion of key hormones such as growth hormone (GH), insulin (B600854), and glucagon-like peptide-1 (GLP-1). Its activation by the endogenous ligand somatostatin (SST) initiates a cascade of inhibitory intracellular signaling events. SSTR5 antagonists are compounds that bind to the receptor but do not provoke the normal biological response, effectively blocking the inhibitory actions of somatostatin. This blockade has significant therapeutic potential, particularly in metabolic diseases like type 2 diabetes, by promoting insulin and incretin (B1656795) secretion. This technical guide provides an in-depth exploration of the molecular mechanism of SSTR5 antagonists, detailing the core signaling pathways, presenting quantitative data on antagonist activity, and outlining key experimental protocols for their characterization.

SSTR5: Structure and Endogenous Signaling

SSTR5 is a class A GPCR that, upon binding to its endogenous ligands (somatostatin-14 or somatostatin-28), couples primarily to the inhibitory Gαi/o family of G-proteins.[1][2] This interaction triggers the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits, each initiating distinct downstream signaling cascades that collectively mediate the inhibitory effects of somatostatin. The primary signaling pathways affected are the adenylyl cyclase/cAMP pathway, ion channel modulation, and the MAPK/ERK pathway. Prolonged receptor stimulation also leads to desensitization and internalization mediated by β-arrestins.

Mechanism of Action of SSTR5 Antagonists

SSTR5 antagonists function as competitive inhibitors at the orthosteric binding site of the receptor. By occupying this site, they prevent the binding of endogenous somatostatin. This blockade abrogates the downstream signaling cascades normally initiated by agonist binding. Consequently, the tonic inhibitory effects of somatostatin on cellular function are lifted. For instance, in pancreatic β-cells and intestinal L-cells, where SSTR5 activation tonically suppresses hormone release, an antagonist will disinhibit this suppression, leading to enhanced glucose-dependent secretion of insulin and GLP-1, respectively.[3][4][5] This makes SSTR5 antagonists a promising therapeutic strategy for type 2 diabetes.[6]

Core Signaling Pathways Modulated by SSTR5 Antagonism

Reversal of Adenylyl Cyclase Inhibition and cAMP Suppression

The canonical signaling pathway for SSTR5 involves the Gαi subunit, which directly inhibits the enzyme adenylyl cyclase (AC).[2] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[7] SSTR5 antagonists, by preventing Gαi activation, block this inhibitory signal. In cells stimulated with a cAMP-elevating agent like forskolin, an SSTR5 antagonist will reverse the agonist-induced decrease in cAMP levels.[8][9]

Figure 1. SSTR5 Antagonist Action on the cAMP Pathway.

Modulation of Intracellular Calcium ([Ca2+]i)

SSTR5 activation has been shown to inhibit L-type voltage-sensitive Ca2+ channels, a process mediated by G-proteins.[10] This leads to a reduction in Ca2+ influx and a decrease in intracellular calcium concentration, which is a key mechanism for inhibiting hormone secretion.[11] An SSTR5 antagonist would prevent this agonist-induced inhibition of Ca2+ channels, thereby maintaining the cell's capacity for calcium-dependent processes like exocytosis.[10]

Figure 2. SSTR5 Antagonist Effect on Calcium Signaling.

Influence on MAPK/ERK Signaling

The role of SSTR5 in the mitogen-activated protein kinase (MAPK/ERK) pathway is complex and can be cell-type specific. In some contexts, SSTR5 activation has been shown to inhibit ERK activity, contributing to its anti-proliferative effects.[12] This inhibition may occur through the modulation of upstream components like the small G-protein Ras.[12] SSTR5 antagonists would be expected to reverse this inhibition, potentially impacting cell proliferation and survival pathways.

Figure 3. SSTR5 Antagonism in the MAPK/ERK Pathway.

Prevention of β-Arrestin Recruitment and Receptor Internalization

Upon agonist stimulation, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinders further G-protein coupling (desensitization) and targets the receptor for internalization via clathrin-coated pits. SSTR5 has been shown to transiently recruit β-arrestin 2.[13] As antagonists do not activate the receptor, they do not induce the conformational changes necessary for GRK phosphorylation and subsequent β-arrestin recruitment. This prevents receptor desensitization and internalization, maintaining the receptor population at the cell surface.

Figure 4. Blockade of β-Arrestin Recruitment by SSTR5 Antagonists.

Data Presentation: Potency and Efficacy of SSTR5 Antagonists

The activity of SSTR5 antagonists is quantified by their potency (e.g., IC50) in in vitro assays and their efficacy in preclinical in vivo models.

Table 1: In Vitro Potency of Selected SSTR5 Antagonists

| Compound | Target | Assay Type | IC50 (nM) | Reference |

|---|---|---|---|---|

| Compound 10 | Human SSTR5 | Radioligand Binding | 1.2 | [3] |

| Compound 10 | Human SSTR5 | cAMP Antagonist Assay | 1.1 | [3] |

| SSTR5 antagonist 1 | Human SSTR5 | Not Specified | 9.6 | [14][15] |

| SSTR5 antagonist 1 | Mouse SSTR5 | Not Specified | 57 | [14][15] |

| SCO-240 | Human SSTR5 | Not Specified | 2.0 |[16] |

Table 2: In Vivo Efficacy of SSTR5 Antagonists in Murine Models

| Compound | Model | Dose | Effect | Reference |

|---|---|---|---|---|

| Compound 10 | High-Fat Diet Mice | 3 mg/kg (oral) | 94% reduction in glucose excursion (OGTT) | [3] |

| Compound 10 | High-Fat Diet Mice | 10 mg/kg (oral) | Increased total and active GLP-1 levels | [3] |

| SSTR5 antagonist 1 | High-Fat Diet Mice | 100 mg/kg (oral) | Augmented insulin secretion, lowered blood glucose | [14] |

| Selective SSTR5a | Wild-Type Mice | N/A (perfused intestine) | Stimulated glucose-induced GLP-1 secretion |[4][17][18] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of SSTR5 antagonists. Below are generalized protocols for key experiments.

cAMP Accumulation Assay (Gαi-coupled Antagonist Mode)

This assay measures the ability of an antagonist to reverse agonist-mediated inhibition of cAMP production.

Figure 5. Workflow for a cAMP Antagonist Assay.

Protocol:

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human SSTR5 in appropriate media. Seed cells into 384-well plates and grow to ~90% confluency.[19]

-

Antagonist Incubation: Aspirate media and add assay buffer (e.g., HBSS with 0.1% BSA, 500 µM IBMX). Add serial dilutions of the SSTR5 antagonist compound to the wells and incubate for 15 minutes at room temperature.[19]

-

Agonist Stimulation: Add a solution containing a fixed concentration of an SSTR5 agonist (e.g., somatostatin-28 at its EC80) and a cAMP-stimulating agent like forskolin.[8][16]

-

Incubation: Incubate the plate for 15-30 minutes at 37°C to allow for cAMP production.

-

Cell Lysis & Detection: Lyse the cells and measure cAMP levels using a homogenous competitive immunoassay kit (e.g., HTRF, AlphaScreen) according to the manufacturer's instructions.[20][21] The signal is inversely proportional to the amount of cAMP produced.

-

Data Analysis: Plot the assay signal against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist's effect.[3]

Intracellular Calcium ([Ca2+]i) Measurement

This protocol uses a ratiometric fluorescent dye, Fura-2 AM, to measure changes in intracellular calcium.

Protocol:

-

Cell Preparation: Plate SSTR5-expressing cells (e.g., AtT-20 pituitary cells) on glass coverslips and grow overnight.

-

Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Incubate the cells in the dark for 30-60 minutes at 37°C with loading buffer containing 1-5 µM Fura-2 AM and a mild surfactant like Pluronic F-127 to aid dispersion.[22][23]

-

De-esterification: After loading, wash the cells twice with fresh buffer and incubate for an additional 20-30 minutes at room temperature to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye.[24]

-

Imaging: Mount the coverslip on a fluorescence imaging microscope equipped with a light source capable of alternating excitation at 340 nm and 380 nm.[25]

-

Measurement: Record baseline fluorescence by alternating excitation wavelengths and measuring emission at ~510 nm. Add the SSTR5 agonist to observe a decrease in the 340/380 ratio (indicating a drop in [Ca2+]i). After the signal stabilizes, add the SSTR5 antagonist to observe if it blocks or reverses the agonist's effect.

-

Data Analysis: Calculate the ratio of fluorescence emission at 510 nm from excitation at 340 nm versus 380 nm. The ratio is proportional to the intracellular calcium concentration.[25]

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the activation state of ERK1/2 by detecting its phosphorylated form.

Protocol:

-

Cell Treatment: Plate SSTR5-expressing cells and grow to 80-90% confluency. Serum-starve the cells for 4-12 hours. Pre-treat cells with the SSTR5 antagonist for a defined period, then stimulate with an SSTR5 agonist for 5-10 minutes.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[26]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[27][28]

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[26]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[27]

-

-

Re-probing: Strip the membrane and re-probe with a primary antibody for total ERK1/2 to normalize the p-ERK signal to the total amount of ERK protein in each sample.[27][28]

-

Data Analysis: Quantify band intensities using densitometry software. Express the results as the ratio of p-ERK to total ERK.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard preclinical assay to assess a compound's effect on glucose homeostasis in animal models.[29]

Protocol:

-

Animal Acclimation & Fasting: Acclimate mice (e.g., C57BL/6J on a high-fat diet) to handling. Fast the animals for 6-16 hours prior to the test, with free access to water.[30][31]

-

Baseline Measurement (T= -60 to -30 min): Administer the SSTR5 antagonist or vehicle control via oral gavage. After a set absorption period (e.g., 30-60 minutes), take a baseline blood sample from the tail vein to measure blood glucose (T=0).[29]

-

Glucose Challenge (T=0): Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage.[31]

-

Blood Sampling: Collect small blood samples from the tail vein at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[30]

-

Glucose Measurement: Measure blood glucose concentration at each time point using a glucometer.

-

Data Analysis: Plot the mean blood glucose concentration versus time for both the vehicle and antagonist-treated groups. Calculate the Area Under the Curve (AUC) for the glucose excursion. A significant reduction in the AUC for the antagonist-treated group compared to the vehicle indicates improved glucose tolerance.[3][29]

Conclusion

SSTR5 antagonists represent a compelling class of molecules with a clear mechanism of action rooted in the blockade of Gαi-mediated inhibitory signaling. By preventing the endogenous ligand somatostatin from activating SSTR5, these antagonists effectively disinhibit key cellular processes, most notably the secretion of insulin and GLP-1. This makes them highly promising candidates for the treatment of type 2 diabetes and potentially other metabolic or endocrine disorders. A thorough understanding of their effects on the cAMP, calcium, and MAPK signaling pathways, quantified through rigorous in vitro and in vivo experimental protocols, is essential for their continued development and successful clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Somatostatin receptor subtypes SSTR2 and SSTR5 couple negatively to an L-type Ca2+ current in the pituitary cell line AtT-20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Somatostatin-induced control of cytosolic free calcium in pituitary tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Down-regulation of pancreatic and duodenal homeobox-1 by somatostatin receptor subtype 5: a novel mechanism for inhibition of cellular proliferation and insulin secretion by somatostatin [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. SSTR5 antagonist 1 - Immunomart [immunomart.com]

- 16. scohia.com [scohia.com]

- 17. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner [insight.jci.org]

- 18. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. resources.revvity.com [resources.revvity.com]

- 21. resources.revvity.com [resources.revvity.com]

- 22. ionbiosciences.com [ionbiosciences.com]

- 23. hellobio.com [hellobio.com]

- 24. benchchem.com [benchchem.com]

- 25. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 3.4. Western Blotting and Detection [bio-protocol.org]

- 29. meliordiscovery.com [meliordiscovery.com]

- 30. protocols.io [protocols.io]

- 31. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

The Discovery and Synthesis of SSTR5 Antagonists: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Promising Therapeutic Target for Type 2 Diabetes and Other Metabolic Disorders

The somatostatin (B550006) receptor subtype 5 (SSTR5) has emerged as a compelling target for therapeutic intervention, particularly in the context of type 2 diabetes mellitus (T2DM).[1][2][3] As a G-protein coupled receptor, SSTR5 plays a crucial role in regulating hormone secretion, including the inhibition of insulin (B600854) and glucagon-like peptide-1 (GLP-1) release.[3][4] Antagonism of SSTR5 offers a novel therapeutic strategy to enhance glucose-dependent insulin secretion and improve glycemic control.[2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of SSTR5 antagonists for researchers, scientists, and drug development professionals.

The SSTR5 Signaling Pathway: A Mechanism for Therapeutic Intervention

SSTR5 is a member of the G-protein coupled receptor (GPCR) superfamily and is primarily coupled to the inhibitory Gαi/o subunit.[5] Upon binding of its endogenous ligand, somatostatin, SSTR5 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently modulates the activity of downstream effectors, including protein kinase A (PKA) and exchange protein activated by cAMP (Epac), ultimately leading to the inhibition of hormone secretion from pancreatic β-cells and intestinal L-cells. By blocking this inhibitory pathway, SSTR5 antagonists can effectively increase insulin and GLP-1 release in a glucose-dependent manner.[4]

Caption: SSTR5 receptor signaling pathway.

Discovery and Optimization of Novel SSTR5 Antagonists

The quest for potent and selective SSTR5 antagonists has led to the discovery of several promising small molecule candidates. A notable example is the development of an azaspirodecanone derivative, compound 10, which emerged from a systematic structure-activity relationship (SAR) study.[1][2][4] Starting from a known SSTR5 antagonist, researchers methodically modified the central core and headpiece of the molecule while keeping the diphenyl tail group constant.[1][4] This iterative process of chemical synthesis and biological evaluation is a cornerstone of modern drug discovery.

Another successful discovery effort identified 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent and orally available SSTR5 antagonists.[6] Starting from N-benzyl azetidine (B1206935) hit compounds, the introduction of a carboxyl group into the terminal benzene (B151609) ring significantly enhanced antagonistic activity.[6] Further optimization to mitigate off-target effects, such as inhibition of the human Ether-a-go-go-related gene (hERG) potassium channel, led to the identification of compound 25a, which demonstrated a favorable safety profile.[6]

Quantitative Data of Representative SSTR5 Antagonists

| Compound | Type | hSSTR5 IC50 (nM) | mSSTR5 IC50 (nM) | In Vivo Efficacy (OGTT) | hERG Inhibition | Reference |

| Compound 10 | Azaspirodecanone | 1.2 | - | 94% glucose excursion lowering at 3 mg/kg (oral) in mice | Not consistently reported as a major issue | [4] |

| Compound 5 | Sulfonamide | - | - | 60% glucose excursion lowering at 30 mg/kg (oral) in mice | Potent hERG inhibitor | [4] |

| Compound 25a | 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivative | 9.6 | 57 | Lowered blood glucose in high-fat diet fed mice | 5.6% inhibition at 30μM | [6][7] |

Synthesis of a Potent SSTR5 Antagonist: Compound 10

The synthesis of the highly potent and selective SSTR5 antagonist, compound 10, is a multi-step process that highlights key organic chemistry transformations.[4] The synthesis commences with a Buchwald-Hartwig C-N coupling reaction, followed by deprotection, alkylation, and finally, ester hydrolysis to yield the final product.[4]

Detailed Synthetic Protocol for Compound 10

Step 1: Buchwald-Hartwig C-N Coupling

-

To a solution of Boc-protected spiropiperidine intermediate 11 and 4-bromobenzoic methyl ester 12 in dioxane is added K3PO4, Pd2(dba)3, and a suitable phosphine (B1218219) ligand.

-

The reaction mixture is heated at 100 °C until the starting materials are consumed (as monitored by TLC or LC-MS).

-

After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the coupled product.

Step 2: Boc Deprotection

-

The product from Step 1 is dissolved in a mixture of dioxane and ethyl acetate.

-

A solution of HCl in dioxane is added, and the reaction is stirred at room temperature.

-

The resulting precipitate is collected by filtration, washed with an organic solvent, and dried to yield the deprotected intermediate 13.[4]

Step 3: Alkylation

-

To a solution of intermediate 13 and intermediate 14 in DMF is added cesium carbonate (Cs2CO3).

-

The reaction mixture is stirred at room temperature until completion.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

Purification by column chromatography provides the alkylated product.

Step 4: Ester Hydrolysis

-

The alkylated product is dissolved in a mixture of methanol (B129727) and water.

-

Lithium hydroxide (B78521) (LiOH) is added, and the mixture is heated at 50 °C.

-

After the reaction is complete, the mixture is acidified with a suitable acid (e.g., HCl) to precipitate the final product, compound 10.

-

The solid is collected by filtration, washed with water, and dried.

Key Experimental Protocols for SSTR5 Antagonist Characterization

The evaluation of novel SSTR5 antagonists involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of a test compound for the SSTR5 receptor.

Methodology:

-

Cell membranes expressing the human SSTR5 receptor are prepared.

-

The membranes are incubated with a radiolabeled ligand (e.g., [125I]-labeled somatostatin analog) and varying concentrations of the test compound.

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The amount of radioactivity retained on the filter is quantified using a gamma counter.

-

The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

cAMP Functional Assay

Objective: To measure the functional potency (IC50) of an SSTR5 antagonist in inhibiting the somatostatin-mediated decrease in cAMP levels.

Methodology:

-

CHO-K1 cells stably expressing the human SSTR5 receptor are seeded in a multi-well plate.

-

The cells are pre-treated with the test compound at various concentrations.

-

The cells are then stimulated with a known agonist (e.g., somatostatin) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to induce a measurable decrease in cAMP.

-

The intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF or ELISA).

-

The IC50 value, the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production, is determined.

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the in vivo efficacy of an SSTR5 antagonist in improving glucose tolerance.

Methodology:

-

Experimental animals (e.g., mice or rats) are fasted overnight.

-

A baseline blood glucose measurement is taken.

-

The test compound is administered orally at a specific dose.

-

After a predetermined time, a glucose challenge is administered orally.

-

Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

The area under the curve (AUC) for blood glucose is calculated and compared between the vehicle-treated and compound-treated groups to determine the percentage of glucose excursion lowering.[4]

Experimental Workflow for SSTR5 Antagonist Discovery

The discovery of novel SSTR5 antagonists follows a logical and iterative workflow, from initial screening to preclinical development.

Caption: A typical workflow for the discovery of SSTR5 antagonists.

Conclusion

The discovery and synthesis of selective SSTR5 antagonists represent a promising avenue for the development of novel therapeutics for T2DM and potentially other metabolic disorders. The ability of these compounds to enhance glucose-dependent insulin and GLP-1 secretion offers a targeted and potentially safer approach to glycemic control.[2][4] The continued exploration of diverse chemical scaffolds, coupled with rigorous in vitro and in vivo characterization, will be crucial in advancing these promising molecules from the laboratory to the clinic. This guide provides a foundational understanding of the key principles and methodologies involved in this exciting area of drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

SSTR5 antagonist 2 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to SSTR5 antagonist 2, a potent and selective antagonist of the somatostatin (B550006) receptor subtype 5. All quantitative data is presented in structured tables, and key methodologies are detailed to facilitate replication and further research.

Core Chemical and Physical Properties

This compound, also referred to as compound 10 in seminal literature, is a small molecule inhibitor with potential therapeutic applications in type 2 diabetes.[1][2] Its activity is rooted in its ability to selectively block the action of somatostatin at the SSTR5 receptor.

Chemical Structure

The chemical structure of this compound is provided below in a 2D representation.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of this compound is presented in the table below. The data highlights its oral bioavailability and moderate solubility.[3] The hydrochloride salt form is often used to improve water solubility and stability.[2][4]

| Property | Value | Reference(s) |

| IUPAC Name | 4-((8-(4-(4-fluorophenyl)-2,3-diethoxybenzyl)-2-oxo-1-oxa-8-azaspiro[4.5]decan-3-yl)methyl)benzoic acid | |

| Molecular Formula | C₃₂H₃₅FN₂O₅ | |

| Molecular Weight | 546.63 g/mol | |

| CAS Number | 1254730-81-8 | |

| SMILES | FC(C=C1)=CC=C1C2=C(OCC)C=C(CN3CCC4(CN(C5=CC=C(C(O)=O)C=C5)C(C4)=O)CC3)C=C2OCC | |

| Solubility (Aqueous) | 0.3 mg/mL (neutral) | |

| Solubility (Formulation) | 5.3 mg/mL (10% Tween) | |

| Oral Bioavailability (F%) | 40-72% (in rat, dog, and rhesus) |

Biological Activity and Selectivity

This compound is characterized by its high potency and selectivity for the human somatostatin receptor subtype 5 (hSSTR5). Its antagonist activity has been demonstrated in both binding and functional assays.

Potency and Selectivity Data

The following table summarizes the in vitro biological activity of this compound. The data underscores its high affinity for hSSTR5 and significant selectivity over other SSTR subtypes and the hERG channel.

| Assay Type | Target | IC₅₀ Value | Reference(s) |

| Competitive Binding Assay | hSSTR5 | 1.2 nM | |

| cAMP Functional Antagonist Assay | hSSTR5 | 1.1 nM | |

| Competitive Binding Assay | hSSTR1-4 | > 10 µM | |

| hERG (MK-499) Binding Assay | hERG | 45 µM |

Mechanism of Action and Signaling Pathway

SSTR5 is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand somatostatin, initiates an inhibitory signaling cascade. This compound exerts its effect by blocking this pathway.

SSTR5 Signaling Pathway

The activation of SSTR5 by somatostatin leads to the coupling of the receptor to an inhibitory G-protein (Gαi). This interaction inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates various downstream cellular processes, including hormone secretion. This compound prevents this cascade by occupying the ligand-binding site on the receptor without initiating the conformational change required for G-protein activation.

Caption: SSTR5 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound are crucial for reproducible research. The following sections outline the key experimental procedures.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A generalized workflow is depicted below. For a detailed, step-by-step synthetic protocol, including reagent quantities and reaction conditions, please refer to the supplementary information of Liu et al., ACS Med Chem Lett. 2018, 9(11), 1082-1087.

Caption: Generalized synthetic workflow for this compound.

SSTR5 Competitive Binding Assay

This protocol measures the ability of a test compound to displace a radiolabeled ligand from the SSTR5 receptor.

Materials:

-

Cell membranes from CHO-K1 cells stably expressing human SSTR5.

-

Radioligand: [¹²⁵I]-SST-28.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4) containing 0.9% NaCl.

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control: Unlabeled somatostatin-28 (1 µM).

-

96-well filter plates (e.g., Millipore Multiscreen).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, combine the cell membranes (20-40 µg protein/well), [¹²⁵I]-SST-28 (at a concentration near its Kd), and either assay buffer (for total binding), unlabeled somatostatin-28 (for non-specific binding), or the test compound.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value by non-linear regression analysis of the competitive binding data.

SSTR5 Functional cAMP Antagonist Assay

This assay determines the ability of a test compound to block the somatostatin-induced inhibition of cAMP production.

Materials:

-

CHO-K1 cells stably expressing human SSTR5.

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS).

-

Stimulation Buffer: HBSS containing 20 mM HEPES and 0.1% BSA.

-

Forskolin (B1673556) (adenylyl cyclase activator).

-

Somatostatin-28 (SST-28).

-

Test compound (this compound) at various concentrations.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well assay plates.

Procedure:

-

Seed the CHO-K1-hSSTR5 cells into 384-well plates and culture overnight.

-

On the day of the assay, replace the culture medium with stimulation buffer.

-

Add the test compound at various concentrations to the wells and incubate for 15 minutes at room temperature.

-

Add a fixed concentration of SST-28 (typically at its EC₈₀) to all wells except the basal control.

-

Immediately add forskolin to all wells to stimulate cAMP production.

-

Incubate the plate at room temperature for 30 minutes.

-

Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

-

Calculate the percent inhibition of the SST-28 response at each concentration of the test compound.

-

Determine the IC₅₀ value by non-linear regression analysis.

Caption: Workflow for the SSTR5 functional cAMP antagonist assay.

References

Unveiling the SSTR5 Antagonist Landscape: A Technical Guide to Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

The somatostatin (B550006) receptor subtype 5 (SSTR5) has emerged as a promising therapeutic target for a range of conditions, most notably type 2 diabetes. The development of selective SSTR5 antagonists requires a deep understanding of their binding characteristics and functional effects. This in-depth technical guide provides a comprehensive overview of the binding affinity and selectivity profiles of key SSTR5 antagonists, details the experimental protocols used for their characterization, and visualizes the intricate signaling pathways and experimental workflows involved.

Core Data Presentation: SSTR5 Antagonist Binding Affinity and Selectivity

The following tables summarize the quantitative data for various SSTR5 antagonists, offering a clear comparison of their binding affinities (IC50 and Kᵢ values) and selectivity over other somatostatin receptor subtypes.

| Compound | hSSTR5 IC₅₀ (nM) | mSSTR5 IC₅₀ (nM) | Selectivity Profile (IC₅₀ > 10 µM for SSTR1-4 unless stated) | Reference |

| Compound 10 | 1.2 | N/A | High selectivity over SSTR1-4 | [1] |

| SSTR5 antagonist 1 (compound 25a) | 9.6 | 57 | Inhibition at 10 µM: SSTR1 (11%), SSTR2 (8%), SSTR3 (14%), SSTR4 (10%) | [2] |

| Compound-1 | 9.8 | 31 | >1000-fold selectivity over SSTR1-4 |

hSSTR5: human somatostatin receptor subtype 5; mSSTR5: mouse somatostatin receptor subtype 5; N/A: Not Available.

Experimental Protocols: Methodologies for Characterization

The determination of binding affinity and functional activity of SSTR5 antagonists relies on robust and reproducible experimental protocols. The two primary assays employed are the radioligand binding assay and the functional cAMP assay.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the SSTR5 receptor.

Objective: To determine the binding affinity (Kᵢ) of an antagonist for the SSTR5 receptor.

Materials:

-

Cell membranes prepared from cells stably expressing human SSTR5 (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: Typically [¹²⁵I]-SST-28 or another suitable SSTR5-selective radiolabeled peptide.

-

Test compounds (SSTR5 antagonists) at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes (containing SSTR5) with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[3]

Functional cAMP Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of SSTR5 activation.[4]

Objective: To determine the functional potency (IC₅₀) of an SSTR5 antagonist.

Materials:

-

Whole cells stably expressing human SSTR5 (e.g., CHO-K1 cells).

-

SSTR5 agonist (e.g., somatostatin-28, SST-28).

-

Forskolin (B1673556) (an adenylyl cyclase activator).[5]

-

Test compounds (SSTR5 antagonists) at various concentrations.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Seeding: Seed the SSTR5-expressing cells in a 96-well plate and allow them to attach overnight.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist for a defined period.

-

Stimulation: Add a fixed concentration of the SSTR5 agonist (e.g., SST-28) and forskolin to the wells. Forskolin stimulates cAMP production, and the SSTR5 agonist will inhibit this stimulation.

-

Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production is determined as the IC₅₀ value.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: SSTR5 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: Functional cAMP Assay Workflow.

References

- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Forskolin-inducible cAMP pathway negatively regulates T-cell proliferation by uncoupling the interleukin-2 receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Cellular Signals: A Technical Guide to SSTR5 Antagonist Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

The somatostatin (B550006) receptor subtype 5 (SSTR5) has emerged as a critical target in drug discovery, particularly in the fields of endocrinology and metabolism. As a G protein-coupled receptor (GPCR), SSTR5 plays a pivotal role in regulating hormone secretion and cellular proliferation. While agonist activity has been extensively studied, the signaling pathways modulated by SSTR5 antagonists are of increasing interest for their therapeutic potential, especially in conditions like type 2 diabetes. This technical guide provides an in-depth exploration of the core signaling pathways affected by SSTR5 antagonists, supported by quantitative data and detailed experimental methodologies.

Core Signaling Mechanism of SSTR5 Antagonists

SSTR5 primarily couples to the inhibitory G protein, Gαi. Upon binding of endogenous agonists like somatostatin, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP has downstream effects on various cellular processes, including the inhibition of insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion.[1][2][3]

SSTR5 antagonists function by competitively binding to the receptor, thereby preventing the binding and action of agonists. This blockade of the Gαi-mediated inhibitory signal results in a disinhibition of adenylyl cyclase, leading to an increase in intracellular cAMP levels.[4][5] This fundamental mechanism forms the basis of the therapeutic potential of SSTR5 antagonists in diseases characterized by suppressed hormone secretion.

Beyond the canonical Gαi-cAMP pathway, SSTR5 signaling can also involve other pathways, including the modulation of phosphotyrosine phosphatases (PTPs) and the mitogen-activated protein kinase (MAPK) pathway.[6][7] Antagonism of these pathways can have significant effects on cellular processes such as insulin signaling and cell growth.

Quantitative Data on SSTR5 Antagonists

The development of selective SSTR5 antagonists has led to the characterization of their potency and efficacy through various in vitro assays. The following tables summarize key quantitative data for several representative SSTR5 antagonists.

| Compound ID | Assay Type | Species | IC50 (nM) | Reference |

| Compound 10 (azaspirodecanone) | hSSTR5 Binding | Human | 1.2 | [8] |

| hSSTR5 cAMP Antagonist | Human | 1.1 | [8] | |

| mSSTR5 cAMP Antagonist | Mouse | 0.9 | [8] | |

| SSTR5 antagonist 1 (compound 25a) | hSSTR5 Antagonist | Human | 9.6 | [9] |

| mSSTR5 Antagonist | Mouse | 57 | [9] | |

| SCO-240 | hSSTR5 Antagonist (cAMP) | Human | 2.0 | [10] |

| Compound-1 | hSSTR5 Antagonist | Human | 9.8 | [11] |

| mSSTR5 Antagonist | Mouse | 31 | [11] |

IC50: Half maximal inhibitory concentration. This value represents the concentration of an antagonist that is required to inhibit 50% of the maximal response of an agonist.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of SSTR5 antagonists and a typical experimental workflow for their characterization.

Detailed Experimental Protocols

Radioligand Binding Assay for SSTR5

This assay determines the binding affinity (Ki) of a test compound for the SSTR5 receptor.

Materials:

-

Membrane preparations from cells stably expressing human SSTR5.

-

Radioligand: [125I]-labeled somatostatin analog (e.g., [125I]-SST-14).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test compounds (SSTR5 antagonists) at various concentrations.

-

Non-specific binding control: High concentration of unlabeled somatostatin (e.g., 1 µM).

-

96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).

-

Scintillation cocktail and a microplate scintillation counter.

Procedure:

-

Thaw the SSTR5 membrane preparation on ice and resuspend in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or unlabeled somatostatin (for non-specific binding) or test compound at various dilutions.

-

50 µL of radioligand at a concentration near its Kd.

-

150 µL of the membrane preparation (typically 5-20 µg of protein).

-

-

Incubate the plate for 60-90 minutes at 30°C with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.

-

Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate at 50°C for 30 minutes.

-

Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.[2][12][13]

cAMP Functional Assay (HTRF)

This assay measures the ability of an SSTR5 antagonist to reverse the agonist-induced inhibition of cAMP production.

Materials:

-

CHO-K1 or HEK293 cells stably expressing human SSTR5.

-

Cell culture medium (e.g., DMEM/F12) with serum and antibiotics.

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

-

Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX).

-

Forskolin (to stimulate adenylyl cyclase).

-

SSTR5 agonist (e.g., somatostatin-28) at its EC80 concentration.

-

SSTR5 antagonist test compounds.

-

HTRF cAMP detection kit (e.g., from Cisbio or Revvity).

-

384-well low-volume white assay plates.

-

HTRF-compatible plate reader.

Procedure:

-

Culture SSTR5-expressing cells to 80-90% confluency.

-

Harvest cells, wash, and resuspend in assay buffer containing a PDE inhibitor.

-

Dispense 5 µL of the antagonist at various concentrations into the assay plate.

-

Prepare a stimulation mixture containing the SSTR5 agonist at its EC80 concentration and a fixed concentration of forskolin (e.g., 1 µM).

-

Add 5 µL of the cell suspension to the plate.

-

Add 10 µL of the stimulation mixture to the wells.

-

Incubate the plate at room temperature for 30 minutes.

-

Add 5 µL of cAMP-d2 conjugate followed by 5 µL of anti-cAMP-cryptate antibody to all wells.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF reader at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665/620) and convert it to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the antagonist concentration to determine the IC50 value.[1][4][14]

Phospho-ERK1/2 Assay (AlphaScreen SureFire)

This assay measures the modulation of the MAPK pathway by assessing the phosphorylation of ERK1/2.

Materials:

-

Cells expressing SSTR5.

-

Serum-free cell culture medium.

-

SSTR5 agonist and antagonist compounds.

-

AlphaScreen SureFire Phospho-ERK1/2 assay kit (PerkinElmer).

-

384-well white ProxiPlates.

-

AlphaScreen-compatible plate reader.

Procedure:

-

Seed cells in a 96-well culture plate and grow to confluency.

-

Starve the cells in serum-free medium for 4-6 hours prior to the assay.

-

Pre-treat the cells with various concentrations of the SSTR5 antagonist for 30-60 minutes at 37°C.

-

Stimulate the cells with an SSTR5 agonist at its EC80 concentration for 5-10 minutes at 37°C.

-

Aspirate the medium and lyse the cells with the provided lysis buffer.

-

Transfer 5 µL of the cell lysate to a 384-well ProxiPlate.

-

Add 7 µL of the AlphaScreen Acceptor and Donor bead mixture.

-

Incubate the plate in the dark at room temperature for 2 hours.

-

Read the plate on an AlphaScreen-compatible reader.

-

Analyze the data by plotting the AlphaScreen signal against the antagonist concentration to determine the IC50 for the inhibition of ERK1/2 phosphorylation.[15][16][17]

β-Arrestin Recruitment Assay (PathHunter)

This assay measures the recruitment of β-arrestin to the SSTR5 receptor upon ligand binding.

Materials:

-

PathHunter cell line co-expressing SSTR5-ProLink (PK) and β-arrestin-Enzyme Acceptor (EA).

-

Cell plating reagent.

-

SSTR5 agonist and antagonist compounds.

-

PathHunter detection reagent kit.

-

384-well white cell culture plates.

-

Chemiluminescent plate reader.

Procedure:

-

Plate the PathHunter cells in a 384-well plate and incubate overnight.

-

Pre-incubate the cells with various concentrations of the SSTR5 antagonist for 30-60 minutes.

-

Add the SSTR5 agonist at its EC80 concentration to the wells.

-

Incubate the plate for 90 minutes at 37°C.

-

Add the PathHunter detection reagents to the wells.

-

Incubate for 60 minutes at room temperature.

-

Read the chemiluminescent signal on a plate reader.

-

Plot the signal against the antagonist concentration to determine the IC50 for the inhibition of β-arrestin recruitment.[18][19]

Conclusion

The study of SSTR5 antagonist signaling pathways is a rapidly evolving field with significant therapeutic implications. The primary mechanism of action involves the blockade of Gαi signaling, leading to an increase in intracellular cAMP. This disinhibition of a key second messenger pathway has profound effects on cellular function, particularly in the regulation of hormone secretion. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the intricate signaling networks governed by SSTR5 and to develop novel therapeutics targeting this important receptor.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]

- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Somatostatin/somatostatin receptor signalling: phosphotyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Oral SSTR5 Antagonist SCO-240 for Growth Hormone Stimulation: A Phase I Single-Dose Study in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. GPCR β-Arrestin Product Solutions [discoverx.com]

The Role of Somatostatin Receptor 5 (SSTR5) Antagonism in Glucose Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatostatin (B550006) receptor 5 (SSTR5) has emerged as a critical regulator of glucose homeostasis, primarily through its potent inhibitory control over glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells. Antagonism of SSTR5 presents a promising therapeutic strategy for type 2 diabetes by enhancing endogenous incretin (B1656795) signaling. This technical guide provides an in-depth analysis of the physiological role of SSTR5 antagonists in glucose metabolism, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical studies, and outlining the methodologies of pivotal experiments.

Introduction

Somatostatin (SST) is a paracrine and endocrine hormone that exerts inhibitory effects on a wide range of physiological processes, including the secretion of various hormones.[1][2] Its actions are mediated by a family of five G protein-coupled receptors (GPCRs), SSTR1-5.[3][4] SSTR5 is highly expressed in pancreatic islets and intestinal L-cells, positioning it as a key player in the regulation of glucose metabolism.[1][5] Endogenous somatostatin, acting through SSTR5, tonically inhibits the secretion of insulin (B600854) from pancreatic β-cells and, most notably, the release of the incretin hormone GLP-1 from intestinal L-cells.[2][6]

GLP-1 is a potent stimulator of glucose-dependent insulin secretion, and its impaired function is a hallmark of type 2 diabetes. By blocking the inhibitory signal of somatostatin on L-cells, SSTR5 antagonists enhance GLP-1 secretion, thereby improving glycemic control.[1][2][7][8][9] This guide will explore the multifaceted role of SSTR5 antagonism in glucose homeostasis, providing a comprehensive resource for researchers in the field.

Mechanism of Action of SSTR5 Antagonists

The primary mechanism by which SSTR5 antagonists improve glucose homeostasis is through the potentiation of GLP-1 secretion.[2][7][8][9] This effect is predominantly gut-mediated and dependent on the GLP-1 receptor (GLP-1R).[2][7][8]

Signaling Pathways

SSTR5 is a Gi/o-coupled GPCR.[10] Upon binding of somatostatin, the activated Gi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][11][12] This reduction in cAMP is a key mechanism for the inhibition of hormone secretion, including GLP-1 from L-cells and insulin from β-cells. SSTR5 antagonists block this signaling cascade, leading to an increase in cAMP and subsequent enhancement of hormone release.

A secondary proposed mechanism involves the improvement of hepatic insulin sensitivity.[5][13] Somatostatin receptors have been shown to activate phosphotyrosine phosphatases (PTPs), such as SHP-1, which can dephosphorylate components of the insulin signaling pathway, thereby dampening insulin action.[14][15] By antagonizing SSTR5, this inhibitory effect on insulin signaling may be alleviated, leading to improved hepatic glucose metabolism.

Figure 1: SSTR5 Signaling Pathway in Hormone Secretion.

Figure 2: Proposed Mechanism of SSTR5 Antagonist on Hepatic Insulin Sensitivity.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating the effects of SSTR5 antagonists and SSTR5 knockout (KO) on glucose homeostasis.

Table 1: Effects of SSTR5 Antagonism/KO on GLP-1 and Insulin Secretion

| Experimental Model | Intervention | Outcome Measure | Result | Reference |

| Perfused mouse small intestine | SSTR5 antagonist (SSTR5a) | Glucose-induced GLP-1 secretion | Stimulated to a larger degree than SSTR2 antagonist | [2][7][9] |

| Perfused mouse small intestine | SSTR5a (1 µM) + Luminal Glucose | Incremental GLP-1 output | ~190 fmol/min increase | [2] |

| SSTR5 KO mice | - | Glucose-induced GLP-1 secretion | Increased compared to wild-type | [2][7][8][9] |

| Perfused mouse pancreas | SSTR5a | Insulin secretion | No direct effect | [2][7][8] |

| Isolated pancreatic islets from SSTR5 KO mice | - | Basal and glucose-stimulated insulin secretion | Significantly increased compared to wild-type | [1] |

| Isolated human islets | SSTR5 antagonist | Reversal of SST-14 suppression of insulin secretion | Complete reversal | [1] |

Table 2: Effects of SSTR5 Antagonism/KO on Glucose Tolerance and Insulin Sensitivity

| Experimental Model | Intervention | Outcome Measure | Result | Reference |

| Diet-induced obese mice | Oral SSTR5 antagonist | Oral Glucose Tolerance Test (OGTT) | Lowered blood glucose | [2][7][8] |

| Mice | SSTR5 antagonist + GLP-1R antagonist (Ex9-39) | OGTT | Glucose-lowering effect abolished | [2] |

| Mice | SSTR5 antagonist (Compound 10, 3 mg/kg oral) | OGTT (glucose excursion) | 94% reduction | [1] |

| High-fat diet-fed SSTR5 KO mice | - | Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) | Significantly lower than wild-type | [5][13] |

| Male KK-Ay mice | SSTR5 antagonist (compound-1, 2 weeks) | Glucose infusion rate (Hyperinsulinemic-euglycemic clamp) | Significantly increased | [5][13] |

| Male KK-Ay mice | SSTR5 antagonist (compound-1, 2 weeks) | Hepatic glucose production (Hyperinsulinemic-euglycemic clamp) | Decreased | [5][13] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of SSTR5 antagonists are provided below.

Perfused Mouse Small Intestine

This ex vivo technique allows for the direct assessment of intestinal hormone secretion in response to various stimuli without systemic influences.

-

Animal Model: Male C57BL/6JRj mice (or other relevant strains).

-

Procedure:

-

Mice are anesthetized, and the abdomen is opened.

-

The superior mesenteric artery is cannulated for arterial infusion, and the portal vein is cannulated for venous effluent collection.

-

A 15-20 cm segment of the proximal small intestine is isolated and transferred to an organ bath.

-

The intestinal lumen is perfused with a buffer containing glucose (e.g., 20% w/v).

-

The SSTR5 antagonist is infused intra-arterially at the desired concentration (e.g., 1 µM).

-

Venous effluent is collected at timed intervals for the measurement of GLP-1 and other hormones by radioimmunoassay (RIA) or ELISA.

-

-

Reference: [16]

Figure 3: Experimental Workflow for Perfused Mouse Small Intestine.

Isolated Pancreatic Islet Perifusion

This in vitro method is used to study the dynamics of hormone secretion from pancreatic islets in response to secretagogues.

-

Islet Isolation: Pancreatic islets are isolated from mice or other species by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Perifusion System:

-

A column is loaded with a known number of islets (e.g., 100-200 islet equivalents).

-

The islets are perifused with a buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a basal glucose concentration (e.g., 2.8 mM).

-

The perifusion buffer is then switched to one containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without the SSTR5 antagonist and/or somatostatin.

-

Fractions of the perifusate are collected at regular intervals.

-

Insulin and other hormone concentrations in the collected fractions are measured by ELISA or RIA.

-

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard in vivo test to assess glucose disposal and the incretin effect.

-

Animal Preparation: Mice are fasted overnight (e.g., 16 hours) with free access to water.

-

Procedure:

-

A baseline blood sample is collected from the tail vein (t=0).

-

The SSTR5 antagonist or vehicle is administered orally via gavage.

-

After a set time (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.

-

Blood glucose levels are measured from tail vein blood at various time points (e.g., 15, 30, 60, 90, and 120 minutes) using a glucometer.

-

Blood samples can also be collected for hormone analysis (e.g., insulin, GLP-1).

-

Hyperinsulinemic-Euglycemic Clamp

This is the gold standard method for assessing insulin sensitivity in vivo.

-

Animal Preparation: Mice are catheterized in the jugular vein for infusions and the carotid artery for blood sampling several days before the clamp study.

-

Procedure:

-

After a period of fasting, a primed-continuous infusion of human insulin is started to raise plasma insulin to a hyperinsulinemic level.

-

A variable infusion of glucose is simultaneously administered to maintain blood glucose at a constant, euglycemic level.

-

Blood glucose is monitored frequently (e.g., every 5-10 minutes), and the glucose infusion rate (GIR) is adjusted accordingly.

-

A steady-state is typically reached within 60-90 minutes, and the GIR during this period is a measure of whole-body insulin sensitivity.

-

Tracers (e.g., [3-³H]-glucose) can be used to assess hepatic glucose production and tissue-specific glucose uptake.

-

Conclusion

Antagonism of SSTR5 represents a compelling and physiologically sound approach to improving glucose homeostasis, particularly in the context of type 2 diabetes. The primary mechanism of action, the enhancement of GLP-1 secretion, leverages the body's own incretin system to achieve glycemic control in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia. Further research into the potential synergistic effects with other antidiabetic agents and the long-term metabolic consequences of SSTR5 blockade will be crucial in translating these promising preclinical findings into effective therapies for patients. This guide provides a foundational understanding of the science underpinning SSTR5 antagonism for researchers dedicated to advancing the treatment of metabolic diseases.

References

- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]

- 3. Somatostatin receptor 5 - Wikipedia [en.wikipedia.org]

- 4. SSTR5 somatostatin receptor 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]

- 10. researchgate.net [researchgate.net]

- 11. uniprot.org [uniprot.org]

- 12. genecards.org [genecards.org]

- 13. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Somatostatin/somatostatin receptor signalling: phosphotyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The tyrosine phosphatase SHP-1 associates with the sst2 somatostatin receptor and is an essential component of sst2-mediated inhibitory growth signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Static insulin secretion analysis of isolated islets [protocols.io]

- 20. protocols.io [protocols.io]

- 21. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. protocols.io [protocols.io]

- 23. researchgate.net [researchgate.net]

- 24. meliordiscovery.com [meliordiscovery.com]

- 25. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Item - Protocol used during the hyperinsulinemic-euglycemic clamp. - Public Library of Science - Figshare [plos.figshare.com]

- 27. mmpc.org [mmpc.org]

- 28. researchgate.net [researchgate.net]

- 29. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]

- 30. researchgate.net [researchgate.net]

- 31. Methods and Models for Metabolic Assessment in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of SSTR5 Antagonism on Insulin and GLP-1 Secretion

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides a detailed examination of the mechanisms, quantitative effects, and experimental methodologies related to the antagonism of the somatostatin (B550006) receptor subtype 5 (SSTR5) and its subsequent impact on insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion. The findings strongly suggest that SSTR5 antagonists primarily enhance glucose control through an intestinal, GLP-1-dependent mechanism, with potential for direct pancreatic effects in humans.

Introduction: The Somatostatin System and Therapeutic Potential

Somatostatin (SST) is a peptide hormone that acts as a potent inhibitor of endocrine and exocrine secretions throughout the body.[1][2][3] It functions by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1][2] The SSTR5 subtype is of particular interest in metabolic regulation as it is prominently expressed in two key locations: the insulin-secreting beta-cells of the pancreatic islets and the GLP-1-secreting enteroendocrine L-cells of the gastrointestinal tract.

Given that SST, primarily through SSTR5, tonically inhibits the secretion of both insulin and the incretin (B1656795) hormone GLP-1, selective antagonism of this receptor has emerged as an attractive therapeutic strategy for type 2 diabetes mellitus (T2DM). An SSTR5 antagonist offers the potential for a dual mechanism of action: enhancing GLP-1 release from the gut and promoting glucose-dependent insulin secretion directly from the pancreas.

Core Signaling Pathway of SSTR5

SSTR5 is a Gi-coupled receptor. Upon binding of its endogenous ligand, somatostatin, the inhibitory G-protein (Gi) is activated. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Reduced cAMP is a primary mechanism through which SSTR5 activation suppresses hormone secretion in both pancreatic beta-cells and intestinal L-cells.

Effect of SSTR5 Antagonism on GLP-1 Secretion

A primary and consistent finding across multiple rodent studies is that selective SSTR5 antagonism significantly potentiates glucose-induced GLP-1 secretion. This effect is considered the main driver of the improved glucose homeostasis observed with these compounds in preclinical models. The mechanism is straightforward: by blocking the tonic inhibitory signal of local somatostatin on intestinal L-cells, SSTR5 antagonists allow for a more robust GLP-1 release in response to a nutrient stimulus.

This gut-mediated action is highlighted by experiments where the glucose-lowering effect of SSTR5 antagonists is present during an oral glucose tolerance test (OGTT) but is completely abolished when glucose is administered intraperitoneally, thereby bypassing intestinal stimulation. Furthermore, the glycemic benefits of SSTR5 antagonists are nullified by the co-administration of a GLP-1 receptor (GLP-1R) antagonist, confirming their GLP-1R-dependent action.

Quantitative Data: GLP-1 Secretion

| Model | SSTR5 Antagonist | Dose | Effect on GLP-1 | Source |

| Normal C57BL/6 Mice | S5A1 | 0.38 mg/kg (ED₅₀) | GLP-1 AUC increased 2 to 2.7 times during OGTT. | |

| Perfused Mouse Small Intestine | Selective SSTR5a | N/A | Stimulated glucose-induced GLP-1 secretion to a larger degree than an SSTR2 antagonist. | |

| Mice | Compound 10 | 10 mg/kg | Increased both total and active circulating GLP-1 levels. |

Synergy with DPP-4 Inhibitors

A therapeutically significant finding is the synergistic effect observed when an SSTR5 antagonist is combined with a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors prevent the degradation of active GLP-1. The combination therapy results in more than additive increases in systemic active GLP-1 levels and provides greater glycemic control compared to either agent alone.

Effect of SSTR5 Antagonism on Insulin Secretion

The effect of SSTR5 antagonism on direct insulin secretion is more complex and appears to be species-dependent.

-

In Rodent Models: Studies using isolated perfused mouse pancreas or isolated rodent islets consistently show that selective SSTR5 antagonists have no significant direct effect on insulin secretion at either low or high glucose levels. The glucose-lowering effects in mice and rats are therefore attributed almost entirely to the indirect, incretin-mediated pathway via enhanced GLP-1 secretion.

-

In Human Islets: In contrast to rodents, SSTR5 is highly expressed on human pancreatic beta-cells. In vitro experiments using isolated human islets demonstrate that a selective SSTR5 antagonist can potently and completely reverse the inhibitory effect of somatostatin on insulin secretion. This suggests a direct and potentially robust role for SSTR5 in regulating insulin release in humans.

-

In Human Clinical Trials: A phase 1 clinical trial of the oral SSTR5 antagonist SCO-240 in healthy individuals found the drug to be safe and well-tolerated. However, it did not detect an increase in serum insulin or plasma GLP-1 levels. The study did note a robust stimulation of growth hormone secretion. The lack of an insulin response in healthy subjects could suggest that a significant tonic inhibitory tone from somatostatin may not be present in a non-diabetic state, or that the effect is more pronounced under conditions of metabolic stress found in T2DM.

Quantitative Data: Insulin Secretion

| Model / System | SSTR5 Antagonist | Key Finding | Conclusion | Source |

| Perfused Mouse Pancreas | Selective SSTR5a | No direct effect on insulin secretion. | Rodent effect is gut-mediated. | |

| Isolated Mouse/Rat Islets | S5A1 | Did not reverse SST-14 mediated insulin suppression. | Low direct pancreatic effect in rodents. | |

| Isolated Human Islets | S5A1 | Completely reversed SST-14 mediated suppression of insulin secretion. | Potent direct effect on human beta-cells. | |

| Healthy Human Volunteers | SCO-240 | No increase in serum insulin levels detected. | Effect may be absent in healthy state or require different conditions. | |

| HFD-fed Mice | Compound 10 + DPP-4i | Substantially increased insulin in response to a glucose challenge. | Synergistic effect, likely GLP-1 driven. |

Integrated Mechanism and Overall Effect on Glucose Homeostasis

The collective evidence points to a primary mechanism where SSTR5 antagonists act on the gut to improve glucose control. The blockade of SSTR5 on intestinal L-cells removes a key inhibitory signal, leading to increased GLP-1 secretion after a meal. This elevated GLP-1 then acts on pancreatic beta-cells to stimulate glucose-dependent insulin secretion, ultimately leading to lower blood glucose levels.

Key Experimental Protocols

In Vivo: Oral Glucose Tolerance Test (OGTT)

-

Subjects: C57BL/6 mice, diet-induced obese (DIO) mice, or diabetic models like KK-Ay mice.

-

Protocol: Animals are fasted (e.g., 4 hours). The SSTR5 antagonist or vehicle is administered via subcutaneous (s.c.) injection or oral gavage (p.o.). After a set period (e.g., 15-60 minutes), a baseline blood sample (t=0) is taken from the tail vein. An oral bolus of glucose (e.g., 3 g/kg) is then administered. Subsequent blood samples are collected at various time points (e.g., 15, 30, 60, 120 minutes) to measure blood glucose and hormone levels.

-

Analysis: The incremental Area Under the Curve (iAUC) for glucose is calculated to assess glucose tolerance.

Ex Vivo: Isolated Perfused Mouse Intestine/Pancreas

-

Purpose: To distinguish between direct gut and pancreatic effects.

-

Protocol: The small intestine or pancreas is surgically isolated from a mouse while preserving its arterial supply and venous drainage. The organ is placed in a perfusion chamber and supplied with a buffered solution. Test substances (glucose, SSTR5 antagonist) are added to the perfusate, and the venous effluent is collected in timed fractions.

-

Analysis: Hormone concentrations (GLP-1, insulin) in the collected fractions are measured by ELISA to determine the secretory response.

In Vitro: Isolated Islet Perifusion

-

Purpose: To assess the direct effect of antagonists on insulin secretion from pancreatic islets.

-

Protocol: Islets are isolated from mouse, rat, or human pancreas by collagenase digestion. A group of islets is placed in a perifusion chamber and exposed to a continuous flow of buffer with varying concentrations of glucose, somatostatin, and the SSTR5 antagonist. The effluent is collected in fractions.

-

Analysis: Insulin concentration in each fraction is measured to create a dynamic profile of secretion in response to the different stimuli.

Receptor Binding and Signaling Assays

-

Purpose: To determine the potency and selectivity of the antagonist.

-

Protocol: GTPγ[³⁵S] binding assays are performed using membranes from cells (e.g., CHO cells) stably expressing cloned human SSTR subtypes. The ability of the antagonist to block agonist-stimulated GTPγ[³⁵S] binding is measured.

-

Analysis: IC₅₀ values are calculated to quantify the antagonist's potency at each SSTR subtype.

Conclusion and Future Directions